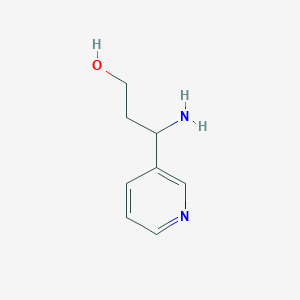

3-Amino-3-(3-pyridyl)-1-propanol

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-3-pyridin-3-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h1-2,4,6,8,11H,3,5,9H2 |

InChI Key |

MHDKZNTVSJLQHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(CCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

- Backbone Variations: The hypothetical compound and DL-1-Amino-2-propanol share a propanol backbone but differ in substituent positions. The amino group on C3 in the former may enhance stereochemical complexity compared to DL-1-Amino-2-propanol, where the amino group is on C1 .

- Functional Groups: The pyrrolidinyl and ketone groups in 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone () suggest distinct reactivity, such as participation in cyclization reactions or hydrogen-bonding networks, unlike the hydroxyl-dominated interactions in other compounds .

Physical and Chemical Properties

- Molecular Weight and Solubility: Deuterated analogs like 3-Amino-1-propanol-1,1,2,2,3,3-d6 (MW 81.14, ) exhibit higher molecular weights due to isotopic substitution, which may reduce volatility but retain similar solubility to non-deuterated forms . The hypothetical compound’s pyridyl group likely improves aqueous solubility compared to purely aliphatic analogs like DL-1-Amino-2-propanol.

Preparation Methods

Synthetic Route via Enone-Derived α-Amino Acids and Hetero-Diels–Alder Reaction

A more elaborate synthetic approach involves multi-step organic synthesis starting from aspartic acid derivatives to build the pyridyl amino acid framework, which can then be converted to the amino alcohol.

The synthesis begins with the preparation of an enone-derived α-amino acid from an l-aspartic acid derivative through a sequence including Horner–Wadsworth–Emmons reaction and protecting group manipulations.

A Lewis acid-catalyzed hetero-Diels–Alder reaction (using Yb(fod)3 catalyst) with ethyl vinyl ether forms a dihydropyran intermediate.

This intermediate undergoes a Knoevenagel–Stobbe condensation with hydroxylamine to form the pyridine ring, yielding a key biaryl intermediate.

Subsequent regioselective halogenation using iron(III) triflimide and Suzuki–Miyaura cross-coupling reactions allow the introduction of various aryl groups, including pyridyl substituents.

Final ester hydrolysis and deprotection steps yield the target amino acid derivatives, which can be further transformed into the amino alcohol.

This method allows for the incorporation of electronically diverse aryl groups, enabling the study of structure-property relationships.

The approach is modular and adaptable, suitable for synthesizing analogs with different substitutions on the pyridine ring.

The hetero-Diels–Alder and Knoevenagel–Stobbe sequence gives a 63% yield over two steps.

Bromination and cross-coupling steps yield 53–80% depending on the substrate.

Overall, the method provides high yields of amino acid intermediates, which can be converted to the amino alcohol with additional steps.

Reduction of Protected Amino Acid Derivatives Using Lithium Aluminium Hydride

Another approach involves the reduction of protected amino acid derivatives to the corresponding amino alcohols.

Lithium aluminium hydride (LiAlH4) is used as a reducing agent in tetrahydrofuran (THF) solvent under inert atmosphere.

The reaction is performed initially at 0 °C, followed by refluxing for several hours (typically 5–5.5 hours).

After completion, the reaction mixture is carefully quenched with water and neutralized with sodium hydroxide.

The crude product is purified by filtration and recrystallization (e.g., from toluene) to obtain the amino alcohol as a white solid.

Reduction of a benzoyloxy-protected intermediate yielded 3-amino-3-(4-chlorophenyl)propan-1-ol with a 51% yield.

While this example is for a p-methoxyphenyl derivative, the method is applicable to pyridyl analogs with appropriate modifications.

Summary Table of Preparation Methods

Research Findings and Notes

The ephedrine salt method is industrially favored due to its crystallization-based purification, which enhances product quality and yield.

The hetero-Diels–Alder approach provides synthetic flexibility, allowing for the introduction of various substituents on the pyridine ring, useful for research into photophysical properties and bioactivity.

Reduction with LiAlH4 is a classical method for converting amino acid derivatives to amino alcohols but may require optimization for specific pyridyl substrates to improve yield and selectivity.

pH control during hydrolysis and crystallization steps is critical to maximize recovery and purity in salt formation methods.

The use of Lewis acid catalysts and modern cross-coupling techniques enables regioselective functionalization, expanding the synthetic utility of this compound class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-(3-pyridyl)-1-propanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor, 3-Amino-3-(3-pyridyl)-1-propanone, using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂). Solvent choice (e.g., ethanol or THF) and temperature (0–25°C) critically affect reaction efficiency. For instance, NaBH₄ in ethanol at 0°C minimizes side reactions, yielding >80% purity . Post-reduction purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) is recommended to isolate the product.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. The pyridyl ring’s aromatic protons appear as distinct doublets in ¹H NMR (δ 7.2–8.5 ppm), while the hydroxyl and amino groups show broad peaks at δ 1.5–3.0 ppm. Computational tools (e.g., DFT calculations) can predict electronic properties, such as charge distribution on the pyridyl nitrogen, which influences hydrogen-bonding interactions .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at -20°C in airtight, amber vials under inert gas (N₂ or Ar). Degradation products (e.g., ketones from oxidation) can be monitored via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) .

Advanced Research Questions

Q. How do electronic effects of the 3-pyridyl group influence the compound’s reactivity compared to phenyl or chlorophenyl analogs?

- Methodological Answer : The pyridyl group’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing nucleophilic substitution at the amino group. For example, reactions with acyl chlorides proceed 30% faster in pyridyl derivatives versus chlorophenyl analogs. Comparative kinetic studies (e.g., UV-Vis monitoring of reaction rates) and Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to isolate enantiomers and test their activity separately. For instance, (S)-enantiomers show 2-fold higher binding affinity to GABA receptors than (R)-forms in vitro . Purity validation via LC-MS (≥95%) is essential before biological assays.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes/receptors. The pyridyl nitrogen forms hydrogen bonds with Asp113 in human carbonic anhydrase II, while the hydroxyl group stabilizes the complex via water-mediated interactions . Validate predictions with SPR (surface plasmon resonance) binding assays (KD ~10⁻⁶ M).

Key Recommendations

- Stereochemical Analysis : Prioritize enantiomeric resolution to avoid skewed biological data .

- Stability Protocols : Implement rigorous moisture and oxygen exclusion during storage .

- Computational Validation : Cross-verify docking results with experimental binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.